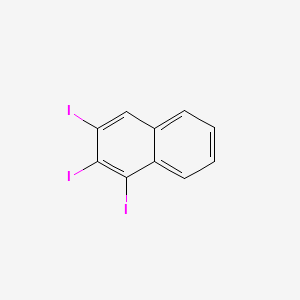
9-Ethyl-1,3-dimethyl-9H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-1,3-dimethyl-9H-beta-carboline is a member of the beta-carboline family, which are heterocyclic compounds containing a pyridoindole structure. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-carboline alkaloids, including 9-Ethyl-1,3-dimethyl-9H-beta-carboline, typically involves the construction of the tricyclic pyridine-fused indole framework. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acylated tryptamine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Ethyl-1,3-dimethyl-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
9-Ethyl-1,3-dimethyl-9H-beta-carboline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Ethyl-1,3-dimethyl-9H-beta-carboline involves several molecular targets and pathways:
Monoamine Oxidase Inhibition: It inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine.
Neurotrophic Factor Stimulation: It stimulates the expression of neurotrophic factors, which promote the growth and survival of neurons.
Phosphatidylinositol 3-Kinase Pathway: It activates the phosphatidylinositol 3-kinase pathway, which is involved in cell survival and growth.
Comparison with Similar Compounds
9-Methyl-beta-carboline: Known for its neuroprotective and neuroregenerative properties.
2,9-Dimethyl-beta-carboline: Similar structure but different functional groups, leading to different biological activities.
Uniqueness: 9-Ethyl-1,3-dimethyl-9H-beta-carboline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it particularly valuable in neurological research .
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
9-ethyl-1,3-dimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2/c1-4-17-14-8-6-5-7-12(14)13-9-10(2)16-11(3)15(13)17/h5-9H,4H2,1-3H3 |
InChI Key |
UFTVPZQFCDAAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(=NC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



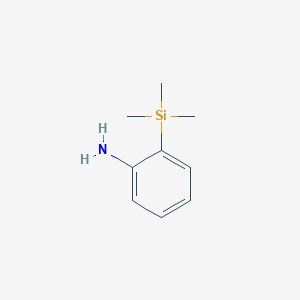
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

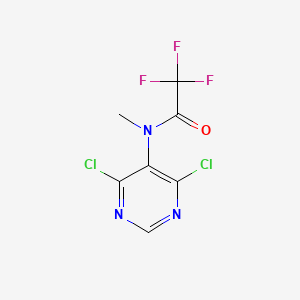

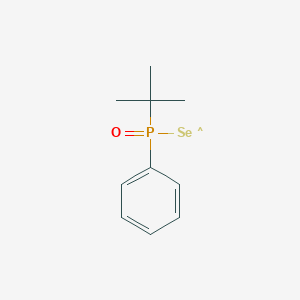
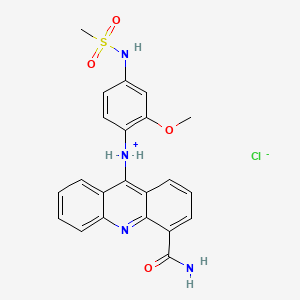
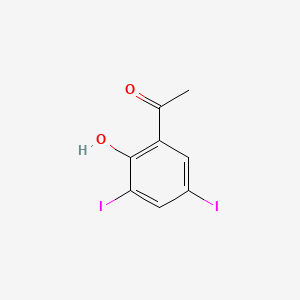
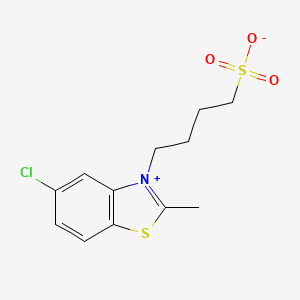
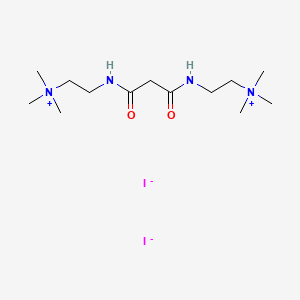
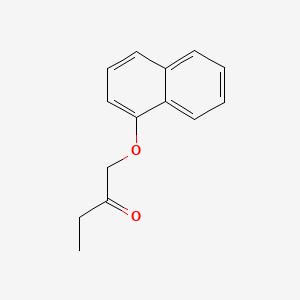
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
